1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

Structured lipids Lymphatic absorption Lipid malabsorption

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (TG(8:0/8:0/18:2), CAS 88286-44-6) is a structured triacylglycerol (TAG) of the MLM configuration, featuring two medium-chain caprylic acid (C8:0) moieties esterified at the sn-1 and sn-2 positions and one long-chain linoleic acid (C18:2n-6) moiety at the sn-3 position. This specific positional architecture distinguishes it from both conventional homogeneous triglycerides and other structured lipid configurations, rendering it a valuable analytical standard and substrate for investigating acyl chain specificity in lipid-metabolizing enzymes and structured lipid absorption kinetics.

Molecular Formula C37H66O6
Molecular Weight 606.9 g/mol
Cat. No. B3026105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioctanoyl-3-linoleoyl-rac-glycerol
Molecular FormulaC37H66O6
Molecular Weight606.9 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC
InChIInChI=1S/C37H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h14-15,17-18,34H,4-13,16,19-33H2,1-3H3/b15-14-,18-17-
InChIKeyBLTYBZOYIMOWDF-NFYLBXPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A MLM-Type Structured Triacylglycerol for Lipid Metabolism and Lipase Research


1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (TG(8:0/8:0/18:2), CAS 88286-44-6) is a structured triacylglycerol (TAG) of the MLM configuration, featuring two medium-chain caprylic acid (C8:0) moieties esterified at the sn-1 and sn-2 positions and one long-chain linoleic acid (C18:2n-6) moiety at the sn-3 position . This specific positional architecture distinguishes it from both conventional homogeneous triglycerides and other structured lipid configurations, rendering it a valuable analytical standard and substrate for investigating acyl chain specificity in lipid-metabolizing enzymes and structured lipid absorption kinetics [1].

Why Generic Substitution Fails for 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol in Research Applications


Generic substitution with other structured triglycerides, simple physical mixtures of MCT and LCT, or positional isomers yields fundamentally different experimental outcomes due to this compound's precise sn-1,2-dioctanoyl-sn-3-linoleoyl regiochemistry. The specific positioning of caprylic acid at the sn-1 and sn-2 positions dictates its unique susceptibility to pancreatic lipase hydrolysis [1], its distinct metabolic fate following absorption [2], and its differential recognition by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes [3]. Physical mixtures of tricaprylin and trilinolein fail to reproduce the intestinal absorption efficiency of the intact structured molecule, while positional isomers (e.g., sn-2 caprylic with sn-1,3 linoleic) exhibit markedly different lipase hydrolysis rates and subsequent lymphatic transport [4].

Quantitative Differentiation Evidence for 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol


Lymphatic Absorption of Caprylic Acid: Positional Isomer Comparison

In lymph-cannulated rat studies, the lymphatic absorption of caprylic acid (C8:0) from 1,2-dioctanoyl-3-linoleoyl-rac-glycerol was significantly greater than from the positional isomer 2-octanoyl-1,3-dilinoleoyl-glycerol (18:2/8:0/18:2) and from the homogeneous MCT control tricaprylin (8:0/8:0/8:0) [1]. This demonstrates that the 8:0/18:2/8:0 regioisomer configuration of the target compound confers superior lymphatic transport of medium-chain fatty acids.

Structured lipids Lymphatic absorption Lipid malabsorption

Structured Triglyceride vs. Physical MCT/LCT Mixtures in Absorption Efficiency

The lymphatic absorption of fatty acids from the intact structured triglyceride 1,2-dioctanoyl-3-linoleoyl-rac-glycerol (and structurally analogous MLM-type triglycerides) was compared with the absorption from simple 1:1 or 2:1 physical mixtures of MCT (tricaprylin, 8:0/8:0/8:0) and LCT (trilinolein, 18:2/18:2/18:2) [1]. Preferential absorption of caprylic and linoleic acid was observed only from the structured lipid, not from the physical mixtures.

Lipid malabsorption treatment Enteral nutrition Structured triglycerides

Positional Isomer DGAT Substrate Specificity and Enzyme Recognition

DGAT2, the enzyme catalyzing the terminal step of triacylglycerol synthesis, exhibits exquisite substrate specificity for diacylglycerol (DAG) and shows differential activity based on DAG acyl chain composition [1]. The 1,2-dioctanoyl-sn-glycerol moiety serves as a defined DAG substrate for DGAT activity assays. Positional isomerism critically affects enzyme recognition: studies using 1,2-dioctanoyl-sn-glycerol demonstrate that the 1,3 isomer of dioctanoylglycerol is inactive in PKC-mediated signaling, while racemic 1,2-dioctanoylglycerol exhibits half the potency of the 1,2-sn enantiomer [2].

DGAT2 Acyltransferase Triacylglycerol synthesis

Pancreatic Lipase Chain-Length Specificity and Hydrolysis Kinetics

Pancreatic lipase exhibits pronounced chain-length specificity, with hydrolysis rates differing substantially between tri-C6:0 and tri-C8:0 substrates [1]. The presence of two C8:0 caprylic acid moieties at the sn-1 and sn-2 positions of 1,2-dioctanoyl-3-linoleoyl-rac-glycerol renders this compound a valuable substrate for studying lipase chain-length discrimination in a mixed-acyl chain context. In neonatal pig studies, plasma C6:0 concentration was 7.5-fold greater than C8:0 (p < 0.001) one hour after equimolar administration of tri-C6:0 and tri-C8:0, demonstrating differential hydrolysis and absorption kinetics [1].

Lipase specificity Lipid digestion Acyl chain length

Structured Lipid Plasma Transport Kinetics vs. Homogeneous Triglycerides

In rats administered 13C-labelled structured triglycerides, the plasma transport of dietary 13C-labelled linoleic acid (18:2n-6) from MLM-type structured lipids (ML*M, where L*=13C-linoleic acid, M=caprylic acid) achieved a maximum transport of approximately 0.5% of the administered dose in 1 mL rat plasma, comparable to that from homogeneous trilinolein (L*L*L*) [1]. In contrast, 13C-labelled caprylic acid (M*M*M* and M*LM*) showed markedly lower plasma transport at approximately 0.04% of administered dose per mL plasma, reflecting the distinct metabolic partitioning of medium-chain versus long-chain fatty acids from structured triglycerides [1].

Chylomicron metabolism Fatty acid transport Isotopic tracing

Procurement Specifications: Purity Grade and Vendor Lot Consistency

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is supplied at ≥98% purity by major vendors including Cayman Chemical and GlpBio, with batch-specific certificates of analysis and GC-MS data available upon request [1]. The compound is provided as a defined liquid with validated solubility in chloroform and methanol (slightly soluble), enabling consistent preparation of analytical standards .

Analytical standard Lipidomics Quality control

Recommended Application Scenarios for 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol


Structured Lipid Bioavailability and Lymphatic Absorption Studies

This compound serves as a defined MLM-type structured triglyceride substrate for investigating the intestinal absorption, lymphatic transport, and chylomicron metabolism of medium-chain and long-chain fatty acids in animal models. Its covalent architecture enables direct comparison with physical MCT/LCT mixtures and positional isomers (e.g., 18:2/8:0/18:2) in lymph-cannulated rat studies, where the 8:0/18:2/8:0 configuration has demonstrated significantly greater caprylic acid lymphatic absorption (p < 0.05) than the inverted 18:2/8:0/18:2 isomer [1]. This makes it an essential reference compound for lipid malabsorption research and enteral nutrition formulation development.

DGAT Activity Assays and Triacylglycerol Synthesis Inhibition Studies

The 1,2-dioctanoyl-sn-glycerol moiety provides a defined diacylglycerol (DAG) substrate for measuring microsomal DGAT activity via GC-MS quantification of triacylglycerol formation [1]. Given that the 1,3 isomer of dioctanoylglycerol is inactive while racemic 1,2-dioctanoylglycerol exhibits half the potency of the 1,2-sn enantiomer in cellular signaling assays [2], procurement of this specific regioisomeric form is critical for reproducible enzyme activity measurements. This compound is also suitable as a substrate control in DGAT1/DGAT2 inhibitor screening programs.

Pancreatic and Gastrointestinal Lipase Substrate Specificity Assays

As a mixed-acyl chain triglyceride containing two C8:0 caprylic acid moieties at the primary positions, this compound enables systematic investigation of lipase chain-length discrimination. Pancreatic lipase exhibits progressive decreases in hydrolysis rate as chain length increases from C4:0 to C10:0, with tri-C6:0 yielding 7.5-fold greater plasma concentrations than tri-C8:0 in neonatal pig models (p < 0.001) [3]. This established chain-length specificity profile provides a validated baseline for characterizing novel lipases or evaluating lipase inhibitors using 1,2-dioctanoyl-3-linoleoyl-rac-glycerol as a defined mixed-substrate.

Lipidomics Analytical Standard and Mass Spectrometry Calibration

With a defined molecular formula (C₃₇H₆₆O₆), molecular weight (606.9 g/mol), and ≥98% purity with available GC-MS batch data , this compound is suitable as a retention time standard and calibration reference for liquid chromatography-mass spectrometry (LC-MS) analysis of structured triglycerides in biological matrices. Its unique TG(8:0/8:0/18:2) composition provides a distinct mass spectrometric signature for lipidomics workflows investigating dietary structured lipid metabolism or tissue-specific triglyceride remodeling.

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